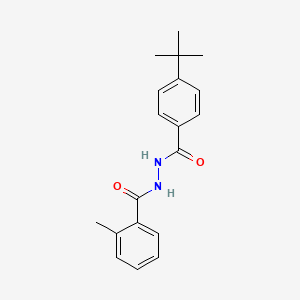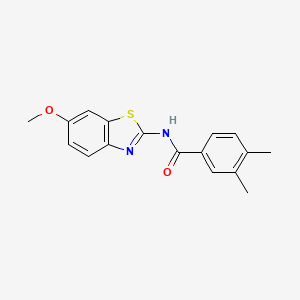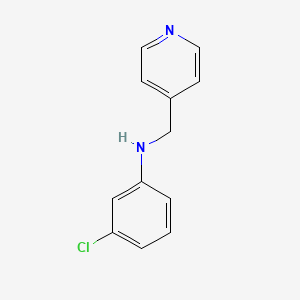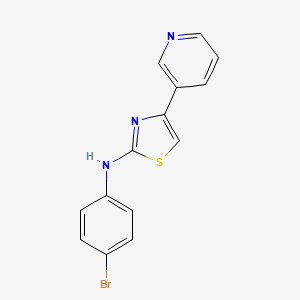![molecular formula C17H25N3O3S B5650486 1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5650486.png)
1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific details on the synthesis of this exact compound are scarce, the general approach to synthesizing similar piperazine derivatives involves multistep organic reactions. These can include nucleophilic substitution reactions, ring closure strategies to form the piperazine core, and subsequent functionalization of the piperazine ring. For example, Kumar et al. (2017) described the synthesis of novel piperazine derivatives starting from basic heterocyclic compounds, indicating a complex multi-step process that often involves condensation reactions, cyclization, and functional group transformations (J. Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds typically features a piperazine ring as a central scaffold, substituted with various functional groups that impart distinct chemical properties. The presence of thiazole and furanyl rings in this molecule suggests potential for specific molecular interactions due to the heteroatoms and the conjugated system. The exact conformation and electronic distribution within the molecule would be influenced by these heterocyclic components, potentially affecting its binding affinity to biological targets. Structural analyses through techniques like X-ray crystallography or NMR spectroscopy provide insights into the three-dimensional conformation and electronic environment of these molecules. Sanjeevarayappa et al. (2015) provide an example of such analysis for a related piperazine compound, demonstrating the utility of X-ray diffraction studies in elucidating molecular structure (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives can undergo various chemical reactions, primarily at the nitrogen atoms, which are nucleophilic sites. These reactions include alkylation, acylation, and the formation of amides or sulfonamides, allowing for the introduction of diverse substituents. The presence of the thiazole ring adds to the chemical versatility, enabling reactions like S-alkylation or the formation of thiazolium salts under certain conditions. The specific reactivity patterns of such compounds are dictated by the electronic nature of the substituents and the inherent reactivity of the piperazine and thiazole rings.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the piperazine ring. Compounds with more polar substituents tend to have higher solubility in polar solvents, while the introduction of bulky groups can affect the melting point and crystallinity. The study by Xia (2015) on 1,3,4-thiadiazole amide compounds containing piperazine highlights the impact of different substituents on the physical properties of such molecules (Z. Xia, 2015).
Propriétés
IUPAC Name |
[4-(4-methyl-2-propan-2-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-11(2)15-18-12(3)14(24-15)17(22)20-8-6-19(7-9-20)16(21)13-5-4-10-23-13/h11,13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECCDHZYLVCYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5650415.png)
![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)
![1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)

![N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5650464.png)

![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)

![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)
